molecular formula C10H13BrClNO B6197991 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2680542-57-6

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6197991
CAS No.: 2680542-57-6
M. Wt: 278.57 g/mol
InChI Key: OLJNBNWWUWQAPT-UHFFFAOYSA-N
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Description

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 7th position, and an amine group at the 1st position of the indene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 5th position. This is followed by the reduction of the ketone group to form the corresponding alcohol, which is then converted to the amine through a series of reactions involving amination and subsequent formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted indene derivatives.

Scientific Research Applications

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various interactions, such as halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methoxy group at the 7th position.

    7-methoxy-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 5th position.

    5-bromo-7-methoxy-1H-indene: Lacks the amine group at the 1st position.

Uniqueness

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the combination of the bromine, methoxy, and amine groups on the indene ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with methoxyamine hydrochloride followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-inden-1-one", "methoxyamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one in ethanol and add methoxyamine hydrochloride. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture and add sodium borohydride. Stir the mixture for 1 hour.", "Step 3: Quench the reaction mixture with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the residue in hydrochloric acid and stir for 1 hour.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Dry the product under vacuum to obtain 5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride." ] }

CAS No.

2680542-57-6

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

5-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9;/h4-5,8H,2-3,12H2,1H3;1H

InChI Key

OLJNBNWWUWQAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(CC2)N)Br.Cl

Purity

0

Origin of Product

United States

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